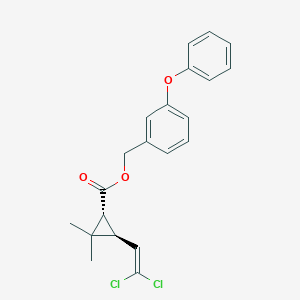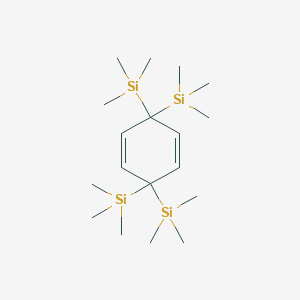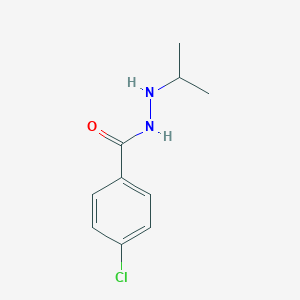
Aluminum behenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum behenate is a chemical compound that is widely used in the pharmaceutical industry as a lubricant and binder in tablet formulations. It is a white, odorless, and tasteless powder that is insoluble in water and organic solvents. The compound is synthesized through a simple and cost-effective method, which involves the reaction between aluminum hydroxide and behenic acid. In
Aplicaciones Científicas De Investigación
Aluminum behenate is widely used in the pharmaceutical industry as a lubricant and binder in tablet formulations. It is also used as a stabilizer in suspensions and emulsions. The compound has been shown to improve the flowability and compressibility of powders, which makes it an essential ingredient in the production of tablets. Aluminum behenate has also been used in the development of sustained-release formulations, which release the drug over an extended period.
Mecanismo De Acción
The mechanism of action of aluminum behenate is not fully understood. However, it is believed that the compound works by reducing the friction between the tablet and the die during compression. This results in a smoother tablet surface, which improves the tablet's appearance and reduces the risk of tablet sticking to the die. Aluminum behenate also acts as a binder, which helps to hold the tablet together and prevent it from falling apart.
Efectos Bioquímicos Y Fisiológicos
Aluminum behenate is considered safe for human consumption and has no known toxic effects. It is not absorbed by the body and is excreted unchanged in the feces. However, some studies have suggested that aluminum behenate may interfere with the absorption of certain drugs, such as tetracycline. Therefore, it is recommended that aluminum behenate is not used in combination with these drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aluminum behenate has several advantages when used in lab experiments. It is a cost-effective and readily available compound that can be easily synthesized. It is also non-toxic and has no known side effects. However, aluminum behenate has some limitations. It is insoluble in water and organic solvents, which makes it difficult to dissolve in certain formulations. It is also not suitable for use in certain drug formulations, such as those that require a rapid release of the drug.
Direcciones Futuras
There are several future directions for the use of aluminum behenate in the pharmaceutical industry. One potential application is in the development of sustained-release formulations for drugs that require a slow and continuous release. Another potential application is in the development of novel drug delivery systems, such as nanoparticles and liposomes. Additionally, further research is needed to fully understand the mechanism of action of aluminum behenate and its potential interactions with other drugs.
Conclusion
In conclusion, aluminum behenate is a widely used compound in the pharmaceutical industry as a lubricant and binder in tablet formulations. It is synthesized through a simple and cost-effective method and has no known toxic effects. Aluminum behenate has several advantages when used in lab experiments, but also has some limitations. There are several future directions for the use of aluminum behenate in the pharmaceutical industry, including the development of sustained-release formulations and novel drug delivery systems. Further research is needed to fully understand the potential applications of aluminum behenate in the pharmaceutical industry.
Métodos De Síntesis
The synthesis of aluminum behenate involves the reaction between aluminum hydroxide and behenic acid. Behenic acid is a long-chain saturated fatty acid that is derived from the oil of the Ben oil tree. The reaction takes place in the presence of a solvent, such as toluene or chloroform, and a catalyst, such as sulfuric acid. The resulting product is a white powder that is insoluble in water and organic solvents.
Propiedades
Número CAS |
18990-72-2 |
|---|---|
Nombre del producto |
Aluminum behenate |
Fórmula molecular |
C66H129AlO6 |
Peso molecular |
1045.7 g/mol |
Nombre IUPAC |
aluminum;docosanoate |
InChI |
InChI=1S/3C22H44O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3*2-21H2,1H3,(H,23,24);/q;;;+3/p-3 |
Clave InChI |
BBMXVTPBLPQMAE-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Otros números CAS |
18990-72-2 |
Números CAS relacionados |
112-85-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



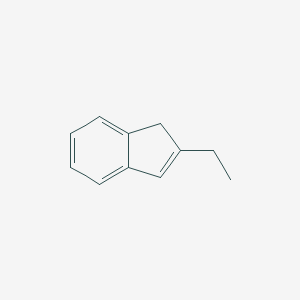
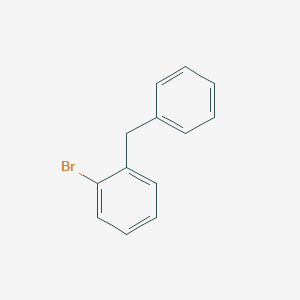
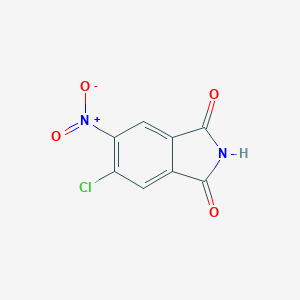
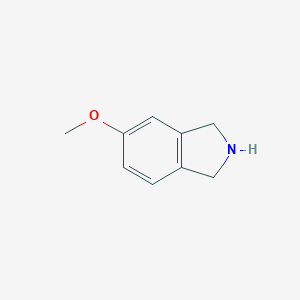
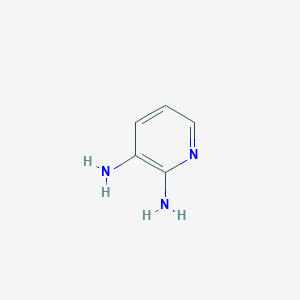
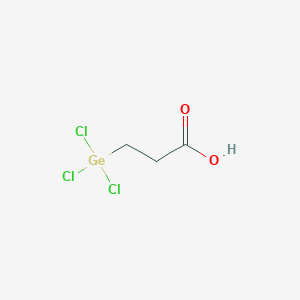
![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)
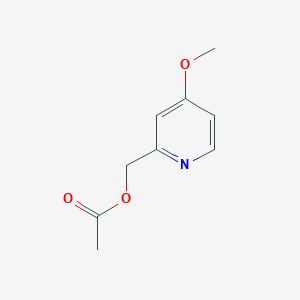
![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)
![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)

